2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide
Overview
Description
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide is an organic compound characterized by its complex molecular structure. It contains various functional groups, including benzenesulfonyl, oxa-diazaspiro, and chlorophenyl. This compound is primarily utilized in research settings and has applications across multiple scientific fields, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide typically involves multi-step organic reactions. Common synthetic routes include the reaction of benzenesulfonyl derivatives with diaza-spiro intermediates, followed by chlorophenyl and acetamide functionalization. The specific conditions for these reactions usually involve controlled temperatures, the presence of catalytic agents, and strictly maintained reaction times to ensure high yields and purity.
Industrial Production Methods
While the compound's industrial production may not be as widespread as its lab-scale synthesis, the industrial methods generally focus on scalability and cost-efficiency. Automated systems and continuous flow reactors can be employed to handle large volumes of reactants. These methods aim to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize output while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
This compound is reactive to various chemical processes, including:
Oxidation: It undergoes oxidation reactions, forming oxidized derivatives under specific oxidative conditions.
Reduction: Reductive conditions can reduce certain functional groups within the compound, altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzenesulfonyl or chlorophenyl groups, leading to different derivative compounds.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Nucleophiles like amines or alcohols, electrophiles like halogenating agents.
Major Products Formed
The products formed from these reactions vary based on the reagents and conditions. Examples include:
Oxidized derivatives with additional oxygen-containing functional groups.
Reduced compounds with altered redox states.
Substituted compounds with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic transformations, making it valuable in synthetic organic chemistry research.
Biology
Biologically, 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide is studied for its potential bioactivity. It may interact with biological macromolecules, influencing biological pathways and processes.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in targeting diseases where its unique functional groups can play a crucial role.
Industry
Industrial applications include its use in the development of new materials with specific properties, such as polymers or specialty chemicals. Its structural versatility allows for customization in various material science applications.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. Its functional groups interact with these targets, modulating their activity and influencing downstream pathways. This interaction can lead to inhibition or activation of specific biological processes, making it a key player in therapeutic research.
Comparison with Similar Compounds
Similar Compounds
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-fluorophenyl)-2-oxoacetamide: Similar structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and bioactivity.
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-bromophenyl)-2-oxoacetamide: Contains a bromine atom, which may affect its physical and chemical properties compared to the chlorinated version.
Uniqueness
The uniqueness of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of the chlorophenyl group, in particular, may influence its interaction with biological targets, differentiating it from its fluorinated or brominated analogs.
There you have it: a detailed dive into the fascinating world of this compound! Any part of that grab your attention more than others?
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S/c22-16-6-8-17(9-7-16)23-19(26)20(27)24-12-10-21(11-13-24)25(14-15-30-21)31(28,29)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKQFAMKXADWKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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